1-(2-Chloropyridin-4-YL)-4-methylpiperazine
Overview
Description
1-(2-Chloropyridin-4-YL)-4-methylpiperazine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a chlorine atom at the 2-position and a piperazine ring substituted with a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridin-4-YL)-4-methylpiperazine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 4-methylpiperazine under suitable conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridin-4-YL)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Substitution: Products include various substituted pyridines and piperazines.
Oxidation: N-oxides of the compound.
Reduction: Dechlorinated derivatives.
Scientific Research Applications
1-(2-Chloropyridin-4-YL)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytokinin oxidase/dehydrogenase, which has implications in plant biology and agriculture.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-YL)-4-methylpiperazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their function and altering biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog with similar reactivity but lacking the piperazine ring.
4-Methylpiperazine: Another analog that lacks the pyridine ring but shares the piperazine structure.
1-(2-Chloropyridin-4-YL)ethanone: A compound with a similar pyridine structure but different functional groups.
Uniqueness
1-(2-Chloropyridin-4-YL)-4-methylpiperazine is unique due to its combined pyridine and piperazine structures, which confer distinct chemical properties and reactivity. This dual structure allows it to participate in a wider range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-13-4-6-14(7-5-13)9-2-3-12-10(11)8-9/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNIGCHFFNADHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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